Pyrazolo[1,5-a]pyrimidine-2-methanol Pyrazolo[1,5-a]pyrimidine-2-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147221
InChI: InChI=1S/C7H7N3O/c11-5-6-4-7-8-2-1-3-10(7)9-6/h1-4,11H,5H2
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

Pyrazolo[1,5-a]pyrimidine-2-methanol

CAS No.:

Cat. No.: VC18147221

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyrimidine-2-methanol -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name pyrazolo[1,5-a]pyrimidin-2-ylmethanol
Standard InChI InChI=1S/C7H7N3O/c11-5-6-4-7-8-2-1-3-10(7)9-6/h1-4,11H,5H2
Standard InChI Key CHGWXJZMHVEGRT-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC(=N2)CO)N=C1

Introduction

Chemical Identity and Structural Characteristics

Pyrazolo[1,5-a]pyrimidine-2-methanol possesses the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol. Its structure comprises a bicyclic system where a pyrimidine ring is fused to a pyrazole ring, with a hydroxymethyl (-CH₂OH) group at position 2 (Figure 1). The planar, aromatic core facilitates π-π stacking interactions, while the polar hydroxymethyl group enhances solubility and hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1780535-40-1
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Synonyms{Pyrazolo[1,5-a]pyrimidin-2-yl}methanol
SuppliersShanghai Amico Chemicals, Shanghai Haohong Scientific

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For example, Khalafy et al. demonstrated that 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles react with 1,3-diketones in acetic acid with H₂SO₄ catalysis to yield 4,7-dihydropyrazolo[1,5-a]pyrimidines . Subsequent oxidation steps restore aromaticity, as observed in the synthesis of related PI3Kδ inhibitors .

Functionalization at C(2)

Physicochemical and Spectral Properties

While direct spectral data for Pyrazolo[1,5-a]pyrimidine-2-methanol are scarce, inferences can be drawn from analogues:

  • IR Spectroscopy: Expected O-H stretch near 3300 cm⁻¹, C=N absorption at ~1600 cm⁻¹, and C-O vibrations at 1100–1250 cm⁻¹ .

  • NMR: In related compounds, the C(2)-CH₂OH proton resonates at δ 4.5–5.0 ppm (¹H), while the pyrimidine C(5) and C(7) carbons appear at δ 150–160 ppm (¹³C) .

CompoundTargetIC₅₀/EC₅₀Reference
CPL302253 (PI3Kδ inhibitor)PI3Kδ2.8 nM
5-Indole derivativePI3Kδ12 nM
2-DifluoromethylbenzimidazolePI3Kδ84 nM

Material Science Applications

The rigid, conjugated core of pyrazolo[1,5-a]pyrimidines lends itself to optoelectronic materials. Functionalization with electron-donating groups (e.g., -OH) could enhance luminescent properties .

Challenges and Future Directions

  • Synthetic Optimization: Current routes to Pyrazolo[1,5-a]pyrimidine-2-methanol involve unoptimized yields (38–93% in analogous reactions) . Catalytic asymmetric methods remain unexplored.

  • Biological Profiling: No published studies directly assess this derivative’s activity. Priority targets include PI3K isoforms, cyclin-dependent kinases, and inflammatory cytokines.

  • Solubility Enhancement: The hydroxymethyl group may improve aqueous solubility over methyl or aryl analogues, facilitating formulation .

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